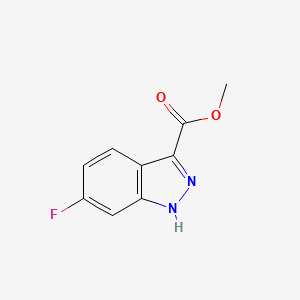

Methyl 6-fluoro-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-fluoro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENDDNMBMSOQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696367 | |

| Record name | Methyl 6-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-26-5 | |

| Record name | Methyl 6-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

One of the advanced methods to synthesize 1H-indazole derivatives, including substituted methyl indazole carboxylates, is the silver(I)-mediated intramolecular oxidative C–H amination. This method enables the formation of the indazole ring via oxidative cyclization under mild conditions.

Reaction Overview : The process involves a silver(I) catalyst that mediates the intramolecular amination of an appropriate precursor containing an amino group and an aromatic C–H bond. The oxidative C–H amination proceeds through a nitrogen-centered radical intermediate, followed by intramolecular C–N bond formation and rearomatization to yield the indazole core.

Conditions : Typical reaction conditions include stirring the reaction mixture in 1,2-dichloroethane at 80 °C for 24 hours under atmospheric conditions. Copper(II) acetate is often used as an additive to facilitate deprotonation.

Substrate Scope : This method is versatile and applicable to substrates bearing various functional groups, including esters, ketones, amides, and halogens such as fluorine at the 6-position.

Example : Although the cited examples focus on methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, the methodology is adaptable to fluorinated analogs like methyl 6-fluoro-1H-indazole-3-carboxylate by using appropriately substituted precursors.

Mechanistic Insight : The reaction likely proceeds via an outer-sphere electron transfer mechanism facilitated by Ag(I), generating a nitrogen-centered radical that cyclizes to form the indazole ring.

Nitrosation of Indoles Followed by Ring Closure

Another synthetic route involves the nitrosation of 6-fluoro-substituted indoles to access 1H-indazole-3-carboxylate derivatives.

Reaction Pathway : The process starts with the nitrosation of the C3 position of the indole, forming an oxime intermediate. This intermediate undergoes water addition and ring opening, followed by ring closure to yield the 1H-indazole-3-carboxaldehyde, which can be further converted to the methyl ester.

Reaction Conditions : The reaction is typically conducted by slow addition of acid to a mixture of indole and sodium nitrite at 0 °C, followed by stirring at room temperature or heating at 50 °C for several hours to complete the transformation.

Yield and Substrate Effects : Electron-deficient indoles, including those with halogen substituents like fluorine at the 6-position, give good yields (78–96%). Electron-rich indoles tend to give lower yields due to side reactions forming dimers.

Optimization : Slow addition of indole to the nitrosating mixture and controlled temperature are critical to suppress side reactions and improve yield.

Application : This method is suitable for preparing this compound by starting from 6-fluoroindole derivatives.

Methylation of Indazole-3-Carboxylic Acid Derivatives

This compound can also be prepared by methylation of the corresponding 6-fluoro-1H-indazole-3-carboxylic acid.

Process Description : The carboxylic acid is reacted with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base, often an oxide or alkoxide of an alkaline earth metal, in a polar solvent such as anhydrous lower alkanols.

Advantages : This process can be conducted without the need for in situ preparation of alkoxides, reducing hazards and improving purity by minimizing side products such as 1- or 2-methyl esters.

Industrial Relevance : The method has been optimized for high yield and purity and is used in the production of related pharmaceutical compounds, indicating scalability and robustness.

Notes on Safety : The use of alkaline earth metal oxides or alkoxides is preferred due to their availability, cost-effectiveness, and safety compared to alkali metal alkoxides.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Silver(I)-Mediated Oxidative C–H Amination | Ag(I) catalyst, Cu(OAc) additive, 1,2-dichloroethane, 80 °C, 24 h | Mild conditions, broad substrate scope including fluorinated derivatives | Requires specific catalysts, longer reaction times |

| Nitrosation of 6-Fluoroindoles | Sodium nitrite, acid (HCl), 0 °C to RT or 50 °C heating | Good yields for halogenated substrates, straightforward | Side reactions with electron-rich indoles |

| Methylation of 6-Fluoro-indazole-3-carboxylic acid | Methylating agent, alkaline earth metal oxide/alkoxide, polar solvent | High purity, scalable, safer than alkali metal alkoxides | Requires prior synthesis of acid precursor |

| Stock Solution Preparation | DMSO, PEG300, Tween 80, water or corn oil | Enables biological testing and formulation | Not a synthetic method, but critical for applications |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 6-fluoro-1H-indazole-3-carboxylic acid.

Reduction: Formation of 6-fluoro-1H-indazole-3-methanol.

Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 6-fluoro-1H-indazole-3-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new anti-inflammatory and analgesic drugs. The incorporation of fluorine into drug molecules often enhances their metabolic stability and biological activity, making this compound valuable in medicinal chemistry .

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of indazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that this compound can be transformed into more complex structures that display potent activity against inflammatory pathways, potentially leading to new therapeutic options for conditions like arthritis and other inflammatory diseases .

Biochemical Research

Enzyme Inhibition Studies

This compound is also explored in biochemical research, particularly in studies involving enzyme inhibition and receptor binding. Its ability to interact with various biological targets allows researchers to investigate its role in cellular signaling pathways and disease mechanisms .

Example of Application

In one study, this compound was evaluated for its inhibitory effects on specific enzymes involved in cancer progression. Results indicated that modifications to the compound could yield potent inhibitors, suggesting a pathway for developing targeted cancer therapies .

Material Science

Development of Advanced Materials

The unique properties of this compound make it a candidate for applications in material science. Researchers are investigating its potential use in creating advanced polymers and coatings, which could have applications ranging from electronics to protective materials .

Potential Applications

The compound's fluorine content may impart desirable characteristics such as increased thermal stability and chemical resistance, making it suitable for high-performance materials used in harsh environments .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound is being studied for its potential as a building block in the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness in enhancing crop protection could lead to more sustainable agricultural practices .

Research Insights

Studies have indicated that derivatives of this compound can exhibit herbicidal activity against various weed species, providing a foundation for developing new agrochemicals that are both effective and environmentally friendly .

Diagnostic Tools

Medical Imaging Applications

Researchers are exploring the use of this compound in the development of diagnostic agents aimed at improving medical imaging techniques. Its chemical properties may enhance the contrast and accuracy of imaging modalities such as MRI or PET scans .

Innovative Research Findings

Preliminary studies suggest that modifications to the indazole structure could lead to agents with higher specificity for certain tissues or disease markers, thereby improving diagnostic capabilities in clinical settings .

Summary Table of Applications

| Field | Application | Potential Impact |

|---|---|---|

| Pharmaceutical | Drug synthesis (anti-inflammatory agents) | New therapeutic options for inflammatory diseases |

| Biochemical Research | Enzyme inhibition studies | Development of targeted cancer therapies |

| Material Science | Advanced materials (polymers and coatings) | High-performance materials with enhanced stability |

| Agricultural Chemistry | Agrochemical formulations (herbicides/fungicides) | Sustainable crop protection solutions |

| Diagnostic Tools | Medical imaging enhancements | Improved accuracy and specificity in disease detection |

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to target proteins by modulating its lipophilicity or directly interacting with the target. This can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

The following table summarizes key structural analogs of Methyl 6-fluoro-1H-indazole-3-carboxylate, highlighting differences in substituents, similarity scores, and inferred physicochemical properties:

Key Observations:

- Electronic Effects : Trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups (e.g., CAS 1053656-54-4 and 932041-12-8) increase electron-withdrawing character compared to fluorine or methyl groups, influencing reactivity in cross-coupling or nucleophilic substitution reactions .

- Solubility : Carboxylic acid derivatives (e.g., CAS 887576-98-9) exhibit higher aqueous solubility than ester analogs, making them suitable for ionic interactions in drug design .

Functionalized Derivatives and Heterocyclic Variants

Additional derivatives and related heterocycles include:

- 6-Fluoro-1H-indazole-5-carbonitrile : Introduction of a nitrile group at the 5-position enhances polarity and serves as a precursor for further functionalization .

- 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS 875444-05-6) : Bromine substitution enables Suzuki-Miyaura coupling, while dimethylation increases steric shielding .

- Methyl 6-fluoro-1H-indole-3-carboxylate (CAS 918321-20-7) : Indole analog with lower similarity (0.65) due to reduced nitrogen content; altered π-stacking behavior .

Biological Activity

Methyl 6-fluoro-1H-indazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential applications in drug development, supported by various research findings and data.

Overview of Biological Activity

This compound has been studied for several biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.

- Anticancer Activity : Exhibits potential in inhibiting cancer cell proliferation.

- Modulation of Enzyme Activity : Influences several metabolic pathways by interacting with specific enzymes.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets within cells.

Target Interactions

- The compound is believed to bind to active sites on specific kinases, leading to their inhibition and modulation of signaling pathways that regulate cell cycle and apoptosis.

Biochemical Pathways

- It affects pathways related to cell growth and metabolism, influencing gene expression through changes in signaling cascades.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Potential

In studies involving cancer cell lines, the compound has demonstrated the ability to induce apoptosis and inhibit tumor growth. For instance, it was observed to upregulate p53 protein levels while downregulating MDM2, which is critical in cancer progression. This modulation leads to an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins, suggesting a mechanism for its anticancer activity .

Case Studies

Several case studies highlight the efficacy of this compound:

-

Study on Antibacterial Effects :

- Objective : Evaluate the antibacterial activity against Staphylococcus aureus.

- Findings : The compound showed significant inhibition with an MIC value comparable to standard antibiotics.

- : Suggests potential application in treating bacterial infections.

- Study on Cancer Cell Lines :

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Its interactions with various enzymes indicate that it may influence metabolic rates and bioavailability when administered.

Summary of Findings

Q & A

Q. What are the common synthetic routes for preparing Methyl 6-fluoro-1H-indazole-3-carboxylate, and what are the critical reaction parameters to consider?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors with hydrazine derivatives or condensation reactions. For example, fluorinated indazole cores can be formed via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Critical parameters include:

- Temperature : Optimal reflux conditions (e.g., 120°C in DMF for 18 hours ).

- Stoichiometry : Precise molar ratios of reactants (e.g., 1:1 hydrazine:carbonyl precursor).

- Protecting Groups : Use of methyl esters to prevent undesired side reactions at the carboxylate position .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR to confirm fluorine coupling patterns and ester group presence; 19F NMR for fluorine environment analysis .

- Mass Spectrometry (LC-MS) : Molecular ion peak at m/z 194.16 (calculated for C₉H₇FN₂O₂) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

- Elemental Analysis : Validate C, H, N, and F percentages against theoretical values.

| Technique | Key Data Points | Reference |

|---|---|---|

| 1H NMR | δ 3.9 (s, COOCH₃), δ 7.2–8.1 (indazole) | |

| 19F NMR | δ -110 to -120 ppm (fluorine environment) | |

| LC-MS | [M+H]+ at 195.16 |

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep in airtight containers at 2–8°C, away from light .

- Waste Disposal : Follow institutional guidelines for halogenated waste; incinerate via licensed facilities .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield and regioselectivity in the synthesis of fluorinated indazole derivatives like this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 30 minutes vs. 18 hours under conventional heating) .

- Catalysts : Use Pd(OAc)₂ or CuI for cross-coupling steps to enhance regioselectivity at the 6-position .

- Directed Ortho-Metalation : Introduce fluorine via directed lithiation of precursor aryl rings .

- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and catalyst loading to identify optimal conditions .

Q. How do structural modifications at the 6-fluoro and 3-carboxylate positions influence the physicochemical and biological properties of indazole derivatives?

- Methodological Answer :

- 6-Fluoro Substitution : Increases electronegativity, enhancing binding affinity to target proteins (e.g., kinase inhibitors). LogP decreases by ~0.5 units compared to non-fluorinated analogs .

- 3-Carboxylate Ester : Improves membrane permeability; hydrolyzed in vivo to active carboxylic acid metabolites.

- SAR Studies : Compare IC₅₀ values against analogs (e.g., 6-chloro or 6-methyl derivatives) to quantify fluorine’s impact on bioactivity .

Q. What are the common sources of data variability in studies involving this compound, and how can they be systematically addressed?

- Methodological Answer :

- Impurity Profiles : Batch-to-batch variability due to unreacted precursors; address via rigorous HPLC purification .

- Crystallographic Data : Use SHELXL for high-resolution refinement to resolve ambiguities in fluorine positioning .

- Biological Assays : Standardize cell lines, incubation times, and positive controls to minimize inter-lab variability .

- Reproducibility : Share raw spectral data and synthetic protocols in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.